5-[4-(4-chlorophenoxy)phenyl]-1,2-oxazole-3-carboxylic acid
Description
5-[4-(4-Chlorophenoxy)phenyl]-1,2-oxazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2-oxazole core substituted with a phenyl group at position 5, which itself is modified by a 4-chlorophenoxy moiety. For example, derivatives like Luminespib () demonstrate the role of oxazole-carboxylic acid frameworks in targeting heat shock proteins (HSPs) .
Properties
CAS No. |
925001-05-4 |
|---|---|
Molecular Formula |
C16H10ClNO4 |
Molecular Weight |
315.71 g/mol |
IUPAC Name |
5-[4-(4-chlorophenoxy)phenyl]-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C16H10ClNO4/c17-11-3-7-13(8-4-11)21-12-5-1-10(2-6-12)15-9-14(16(19)20)18-22-15/h1-9H,(H,19,20) |
InChI Key |
UPFLMJBXADQZST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)OC3=CC=C(C=C3)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Ullmann-Type Coupling for Aryl Ether Formation
4-(4-Chlorophenoxy)phenyl derivatives can be synthesized via copper-catalyzed coupling of 4-chlorophenol with iodobenzene derivatives. For example:
Subsequent hydrolysis yields the free phenol, which may be further functionalized. Reaction optimization data from analogous systems suggest:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | CuI | 72–85 |
| Base | K₂CO₃ | — |
| Temperature | 110°C | — |
| Solvent | DMF | — |
Friedel-Crafts Acylation
Introducing the carboxylic acid group at the oxazole’s 3-position may involve Friedel-Crafts acylation of the preformed oxazole. For instance, 3-phenyl-1,2-oxazole-5-carboxylic acid derivatives have been synthesized using acetyl chloride and AlCl₃. Adapting this, the chlorophenoxyphenyl-oxazole intermediate could undergo acylation followed by oxidation:
Oxazole Ring Construction: Mechanistic Insights
The cyclization step demands precise control to avoid polymerization or regioisomer formation. Mechanistic studies on analogous systems reveal:
Acid-Catalyzed Cyclization
Protonation of the carbonyl oxygen in α-halo ketones enhances electrophilicity, enabling nucleophilic attack by the nitrogen source (e.g., formamide). For 5-[4-(4-chlorophenoxy)phenyl]-1,2-oxazole-3-carboxylic acid, this step likely proceeds via:
Key variables :
Oxidative Dehydrogenation Pathways
In CDC reactions, molecular oxygen acts as a terminal oxidant, converting intermediates into aromatic oxazoles. A proposed mechanism involves:
-
Enolization of the β-keto acid.
-
Nucleophilic attack by the nitrogen source.
-
Oxidative aromatization via O₂-mediated dehydrogenation.
Optimization Challenges and Solutions
Byproduct Formation
Competing reactions, such as the formation of triazolo[1,5-a]pyridines, have been observed in CDC processes. Mitigation strategies include:
Regioselectivity in Cyclization
The position of the carboxylic acid group is influenced by the electronic effects of the chlorophenoxy substituent. Computational modeling suggests that electron-withdrawing groups (e.g., -Cl) direct cyclization to the meta position, favoring the 3-carboxylic acid isomer .
Chemical Reactions Analysis
5-[4-(4-chlorophenoxy)phenyl]-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl ring positions.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be performed using boron reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Antimicrobial Activity
Studies have shown that derivatives of oxazole compounds exhibit antimicrobial properties. For instance, a derivative similar to 5-[4-(4-chlorophenoxy)phenyl]-1,2-oxazole-3-carboxylic acid demonstrated effectiveness against various bacterial strains. Research indicates that the chlorophenoxy group enhances the compound's ability to penetrate microbial membranes, thereby increasing its antimicrobial activity .
Anti-inflammatory Properties
Research has also indicated potential anti-inflammatory effects of oxazole derivatives. The compound may inhibit pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs. Preclinical studies have shown promising results in models of inflammatory diseases .
Herbicidal Activity
The compound has been explored for its herbicidal properties. It functions by inhibiting specific enzymes involved in plant growth, making it effective against various weeds without harming crop plants. Field trials have reported significant reductions in weed biomass when treated with formulations containing this compound .
Pest Control
In addition to herbicidal applications, derivatives of this compound have been tested for their efficacy against agricultural pests. The incorporation of the chlorophenoxy moiety has been linked to increased toxicity towards certain insect species, suggesting potential as an insecticide .
Polymer Chemistry
The unique structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it valuable for developing advanced materials .
Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound is being investigated for use in coatings and adhesives. Its ability to form strong bonds with various substrates can lead to durable and weather-resistant coatings suitable for industrial applications .
Data Table: Summary of Applications
Case Study 1: Antimicrobial Efficacy
In a study published in the "Journal of Medicinal Chemistry," researchers synthesized various oxazole derivatives and tested their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with chlorophenoxy substitutions exhibited significantly higher inhibition zones compared to non-substituted analogs.
Case Study 2: Herbicidal Performance
Field trials conducted by agricultural scientists evaluated the herbicidal effectiveness of formulations containing this compound on common weeds in soybean crops. The trial demonstrated a 75% reduction in weed growth compared to untreated controls.
Mechanism of Action
The mechanism of action of 5-[4-(4-chlorophenoxy)phenyl]-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit matrix metalloproteinases, which play a role in the degradation of extracellular matrix proteins .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Estimated properties based on structural analogs.
Key Observations
Substituent Effects on Acidity: The electron-withdrawing 4-chlorophenoxy group in the target compound likely lowers the pKa of its carboxylic acid group compared to non-halogenated analogs (e.g., 5-(4-isopropylphenyl)isoxazole-3-carboxylic acid). This aligns with the measured pKa of 3.31 for 5-(2,4-dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid . Fluorine substitution (as in 3-(3-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid) may similarly enhance acidity but is position-dependent .
Heterocycle and Positional Isomerism :
- The 1,2-oxazole core distinguishes these compounds from oxadiazoles (e.g., 5-methyl-1,2,4-oxadiazole-3-carboxylic acid in ), which exhibit different electronic properties and metabolic stability .
- Carboxylic acid position (C3 vs. C4) influences molecular interactions. For example, the C4-carboxylic acid in 3-(3-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid may alter binding affinity in biological systems compared to C3 derivatives .
Luminespib’s complex structure highlights the role of oxazole-carboxylic acid motifs in high-value therapeutics, particularly in oncology .
Biological Activity
5-[4-(4-Chlorophenoxy)phenyl]-1,2-oxazole-3-carboxylic acid (hereafter referred to as "the compound") is a synthetic organic compound with the molecular formula C16H10ClNO4 and a molecular weight of 315.715 g/mol. Its unique structure and functional groups suggest potential biological activities that have been explored in various research studies.
The compound is characterized by its isoxazole ring, which contributes to its biological activities. The synthesis typically involves multiple steps, including cyclization reactions that yield differentially substituted regioisomeric isoxazoles. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitutions, which are essential for its functional applications in biological systems.
Antimicrobial Properties
Research indicates that the compound exhibits antimicrobial activity . In studies assessing its efficacy against various bacterial strains, it demonstrated significant inhibition of both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that the presence of the chlorophenoxy group enhances its antimicrobial properties.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . It is believed to inhibit matrix metalloproteinases (MMPs), which are crucial in the inflammatory response and tissue remodeling processes. This inhibition can potentially alleviate conditions associated with chronic inflammation.
Antitumor Activity
In vitro studies have shown that the compound possesses antitumor activity against several cancer cell lines. For instance, it has been reported to induce cytotoxic effects in A-431 and Jurkat cells, with IC50 values indicating effective growth inhibition. The mechanism appears to involve interactions with specific proteins involved in cell proliferation and apoptosis .
The biological activity of the compound is largely attributed to its ability to interact with specific molecular targets. It may act by:
- Inhibiting Enzymatic Activity : The compound is known to inhibit certain enzymes such as MMPs, which play a role in extracellular matrix degradation.
- Modulating Signaling Pathways : It may influence various signaling pathways associated with inflammation and cancer progression.
- Inducing Apoptosis : By interacting with apoptotic pathways, the compound can promote cell death in cancerous cells .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds can be useful. Below is a table summarizing key differences:
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anti-inflammatory, Antitumor | Varies by cell line |
| 2-(4-(4-chlorophenoxy)phenyl)acetic acid | Similar | Anti-inflammatory | Higher than target compound |
| N-arylidene-2-(4-chloro-2-(2-substituted phenoxy)phenyl)acetic acid hydrazides | Similar | Antitumor | Lower than target compound |
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli using a disc diffusion method. Results showed significant zones of inhibition compared to control groups.
- Anti-inflammatory Mechanism Investigation : In a controlled experiment using human fibroblast cells, the compound was shown to reduce the expression of pro-inflammatory cytokines when treated with lipopolysaccharides (LPS), indicating its potential therapeutic role in inflammatory diseases.
- Cytotoxicity Assessment : A series of assays were conducted on various cancer cell lines (e.g., A-431). The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.
Q & A
Q. What are the optimal synthetic routes for 5-[4-(4-chlorophenoxy)phenyl]-1,2-oxazole-3-carboxylic acid, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis typically involves a multi-step process, starting with the condensation of 4-(4-chlorophenoxy)benzaldehyde with hydroxylamine to form an oxime intermediate. Subsequent cyclization using dehydrating agents (e.g., POCl₃ or H₂SO₄) generates the oxazole ring. Critical parameters include:
- Catalysts : Transition metals (e.g., Cu(I) or Pd) may accelerate cyclization .
- Solvents : Polar aprotic solvents like DMF or toluene are preferred for stabilizing intermediates .
- Temperature : Cyclization often requires elevated temperatures (80–120°C) to overcome kinetic barriers.
Yield optimization involves iterative adjustment of stoichiometry, catalyst loading, and reaction time. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is standard.
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer : A combination of techniques is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the oxazole ring (δ 8.1–8.3 ppm for oxazole protons) and chlorophenoxy substituents (δ 6.8–7.4 ppm for aromatic protons) .
- FT-IR : Key peaks include C=O stretch (~1700 cm⁻¹) and C-O-C (oxazole) at ~1250 cm⁻¹ .
- HPLC-MS : Validates purity (>95%) and molecular weight (M+1 ion at m/z 344.7 for C₁₆H₁₁ClNO₄) .
Cross-validation with single-crystal X-ray diffraction (if crystals are obtainable) provides definitive structural confirmation .
Q. How can researchers design preliminary biological activity screens for this compound?
- Methodological Answer : Focus on target-specific assays:
- Enzyme Inhibition : Test against kinases or cyclooxygenases using fluorescence-based or colorimetric assays (e.g., ATP depletion for kinase activity).
- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3) to ensure reproducibility.
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions at the chlorophenyl group?
- Methodological Answer : The electron-withdrawing oxazole ring activates the chlorophenyl group for nucleophilic substitution. Key factors:
- Solvent Effects : Polar solvents (e.g., DMSO) stabilize transition states in SNAr reactions .
- Nucleophile Strength : Amines (e.g., piperidine) or thiols yield higher substitution rates than weaker nucleophiles like water.
- Leaving Group : Chlorine’s moderate leaving ability requires catalysis (e.g., Cu(I)) for efficient displacement .
Monitor reaction progress via TLC or LC-MS to detect intermediates (e.g., Meisenheimer complexes).
Q. How can structural modifications enhance the compound’s pharmacokinetic properties while retaining bioactivity?
- Methodological Answer : Rational modifications include:
- Carboxylic Acid Bioisosteres : Replace -COOH with tetrazole or sulfonamide to improve membrane permeability .
- Chlorophenyl Substituents : Introduce electron-donating groups (e.g., -OCH₃) to modulate metabolic stability .
- Oxazole Ring Analogues : Replace oxazole with thiazole or imidazole to alter hydrogen-bonding interactions .
Use in silico tools (e.g., molecular docking, ADMET predictors) to prioritize candidates for synthesis. Validate with in vitro metabolic assays (e.g., liver microsomes).
Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer : Contradictions often arise from methodological variability. Mitigation strategies:
- Standardized Protocols : Adhere to CONSORT or MIAME guidelines for assay conditions (e.g., cell passage number, serum concentration) .
- Batch Consistency : Verify compound purity (HPLC) and solubility (DMSO stock concentration) before assays.
- Cross-Validation : Compare results across multiple assays (e.g., MTT vs. apoptosis markers) and independent labs.
Publish raw data and detailed protocols to facilitate meta-analyses.
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in airtight containers under nitrogen at –20°C to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
